molecular formula C8H16O3Si B1585851 Methyl 3-trimethylsiloxy-2-butenoate CAS No. 62269-44-7

Methyl 3-trimethylsiloxy-2-butenoate

Cat. No. B1585851
Key on ui cas rn: 62269-44-7
M. Wt: 188.3 g/mol
InChI Key: OQNKCUVOGBTGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05770180

Procedure details

To dry diisopropylamine (52 mL, 0.39 mol) in THF (400 mL) at 0° C. under nitrogen was added n-BuLi (146 mL, 2.5M in hexanes, 0.365 mol) followed by TMEDA (48.5 mL, 0.32 mol). The solution was stirred at 0° C. for 30 min then cooled to -78° C. Methyl 3-trimethylsiloxybut-2-enoate, 1, (57.6 g, 0.3 mol) was added to the solution. After stirring for 10 min, chlorotrimethylsilane (61 mL, 0.48 mol) was added. The mixture was allowed to warm up to 0° C. and was then concentrated to dryness on a rotary evaporator at 0° C. (the compound is heat sensitive). Hexanes (dried over molecular sieves; 1 L) were added. The insolubles were removed by filtration and washed with hexanes. The combined filtrate was concentrated to dryness on a rotary evaporator at 0° C. and dried overnight, under high vacuum, at room temperature, to afford 82 g of crude product, 2, which was used in the next step without further purification.
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
146 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
48.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
61 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.CN(CCN(C)C)C.[CH3:21][Si:22]([CH3:32])([CH3:31])[O:23][C:24]([CH3:30])=[CH:25][C:26]([O:28][CH3:29])=[O:27].Cl[Si:34]([CH3:37])([CH3:36])[CH3:35]>C1COCC1>[CH3:35][Si:34]([CH3:37])([CH3:36])[O:27][C:26]([O:28][CH3:29])=[CH:25][C:24]([O:23][Si:22]([CH3:31])([CH3:21])[CH3:32])=[CH2:30]

Inputs

Step One
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
146 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
48.5 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC(=CC(=O)OC)C)(C)C
Step Four
Name
Quantity
61 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to -78° C
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated to dryness on a rotary evaporator at 0° C. (the compound
TEMPERATURE
Type
TEMPERATURE
Details
is heat sensitive)
ADDITION
Type
ADDITION
Details
Hexanes (dried over molecular sieves; 1 L) were added
CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration
WASH
Type
WASH
Details
washed with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated to dryness on a rotary evaporator at 0° C.
CUSTOM
Type
CUSTOM
Details
dried overnight, under high vacuum, at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](OC(=CC(=C)O[Si](C)(C)C)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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